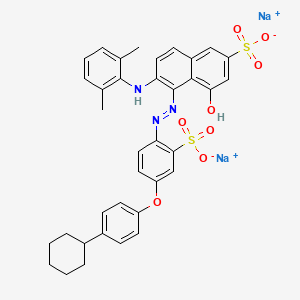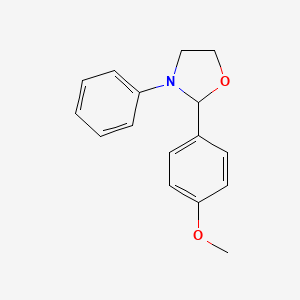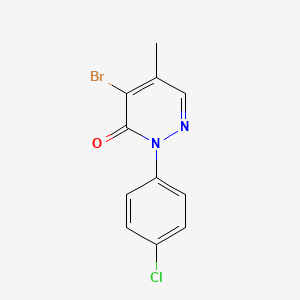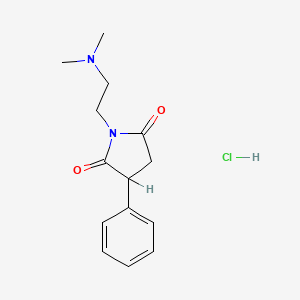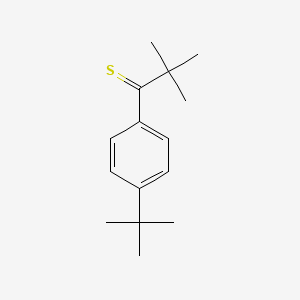
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the methylene bridge of the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthalenemethanol using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the naphthalene ring while preserving the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Eudesmol: A structurally similar compound with a hydroxyl group and a similar naphthalene ring system.
Rosifoliol: Another related compound with similar structural features and functional groups.
Uniqueness
2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is unique due to its specific substitution pattern and the presence of the hydroxyl group at the methylene bridge. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
72928-44-0 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H24O/c1-13(2)7-4-5-11-6-8-14(3,10-15)9-12(11)13/h15H,4-10H2,1-3H3 |
InChI-Schlüssel |
CQGAXKIQOCMVDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1CC(CC2)(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



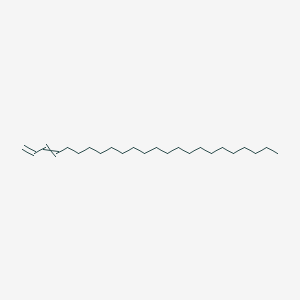
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)

